(R)-benzyl (tetrahydrofuran-3-yl)methylcarbamate
Overview
Description
®-benzyl (tetrahydrofuran-3-yl)methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-benzyl alcohol with tetrahydrofuran-3-yl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher efficiency and cost-effectiveness by employing continuous flow reactors and automated purification systems. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-benzyl (tetrahydrofuran-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-benzyl (tetrahydrofuran-3-yl)methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-benzyl (tetrahydrofuran-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-benzyl (tetrahydrofuran-2-yl)methylcarbamate
- (S)-benzyl (tetrahydrofuran-3-yl)methylcarbamate
- ®-benzyl (tetrahydrofuran-3-yl)ethylcarbamate
Uniqueness
®-benzyl (tetrahydrofuran-3-yl)methylcarbamate is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-[[(3R)-oxolan-3-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMPOJLSPSHQC-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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